3-(4-Methoxyphenyl)-1,1-dimethylthiourea
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Overview
Description
3-(4-Methoxyphenyl)-1,1-dimethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features a methoxyphenyl group attached to a dimethylthiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,1-dimethylthiourea typically involves the reaction of 4-methoxyaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,1-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,1-dimethylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may also interact with cellular pathways, leading to changes in cell function or signaling.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the methoxyphenyl group.
1,1-Dimethylthiourea: Similar structure but without the methoxyphenyl group.
4-Methoxyphenylthiourea: Similar structure but without the dimethyl groups.
Uniqueness
3-(4-Methoxyphenyl)-1,1-dimethylthiourea is unique due to the presence of both the methoxyphenyl group and the dimethylthiourea moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
31124-88-6 |
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Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-12(2)10(14)11-8-4-6-9(13-3)7-5-8/h4-7H,1-3H3,(H,11,14) |
InChI Key |
JPDXJCNMWXNPGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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